molecular formula C22H19F3N2O2 B2588746 2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034241-82-0

2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2588746
CAS No.: 2034241-82-0
M. Wt: 400.401
InChI Key: SBLMKXRYPXCSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a potent and selective inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel, a non-selective cation channel implicated in a variety of physiological and pathophysiological processes. Its primary research value lies in its utility for elucidating the role of TRPC5 in renal diseases , where its inhibition has been shown to be protective, and in neurological and psychiatric conditions . This compound functions by directly blocking the channel, thereby modulating calcium and sodium influx, which is critical for investigating downstream signaling cascades. Researchers employ this inhibitor to explore mechanisms related to podocyte injury in the kidney and associated proteinuria, as well as its effects on neuronal excitability and behavior . It serves as an essential pharmacological tool for validating TRPC5 as a therapeutic target and for advancing the understanding of ion channel biology in disease models.

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O2/c23-22(24,25)17-8-10-26-20(13-17)29-18-9-11-27(14-18)21(28)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-8,10,13,18H,9,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLMKXRYPXCSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Synthesis Method
Target Compound Naphthalen-1-yl, pyrrolidin-1-yl, CF3-pyridine ~400.4 Potential kinase/CoA inhibition Likely Pd/Cu-catalyzed coupling
PAIR2 () Naphthalen-1-yl, piperidin-3-yl, sulfonamide ~529.5 IRE1α RNase inhibition (IC50: ~0.8 μM) Multi-step nucleophilic substitution
Compound 30 () Pyrrolidin-1-yl, 2-ethylhexyloxy-pyridine ~330.4 Not reported Modified coupling with bromopyridine
P-0052 () Pyrrolidin-1-yl, dimethylisoxazole-pyridine ~427.4 Kinase inhibition (undisclosed target) Copper(I)-catalyzed cross-coupling
(E)-1-(Naphthalen-1-yl)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one () Naphthalen-1-yl, phenylpyrazole ~332.4 Photophysical applications Aldol condensation

Physicochemical Properties

Property Target Compound PAIR2 Compound 30 P-0052
LogP (Predicted) ~3.8 ~4.2 ~2.5 ~3.1
H-Bond Acceptors 5 7 4 6
H-Bond Donors 0 2 0 1
Solubility (mg/mL) <0.1 (aqueous) <0.05 ~1.2 ~0.3
  • Key Observations : The target compound’s low solubility aligns with naphthalene-containing analogs but may require formulation optimization for bioavailability. Its logP (~3.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration if required .

Research Findings and Implications

  • Enzyme Inhibition : Trifluoromethyl groups in the target compound and PAIR2 are critical for binding to hydrophobic enzyme pockets, as demonstrated in IRE1α studies .
  • Synthetic Flexibility : The pyrrolidine-oxypyridine scaffold (seen in P-0052 and the target compound) allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
  • Crystallography : ’s naphthalene derivative shows twisted conformations between aromatic rings, suggesting that steric effects in the target compound may influence its binding pose .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.